(S)-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hcl
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Overview
Description
(S)-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methylindole and ethan-1-amine.
Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
(S)-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with fluorine and methyl substitutions. Examples are:
- (S)-1-(4-Fluoro-2-methyl-1H-indol-3-YL)ethan-1-amine
- (S)-1-(4-Fluoro-2-methyl-1H-indol-6-YL)ethan-1-amine
Uniqueness
The uniqueness of (S)-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride lies in its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H14ClFN2 |
---|---|
Molecular Weight |
228.69 g/mol |
IUPAC Name |
(1S)-1-(4-fluoro-2-methyl-1H-indol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13FN2.ClH/c1-6-5-9-10(14-6)4-3-8(7(2)13)11(9)12;/h3-5,7,14H,13H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
AECUHYVQXROUMK-FJXQXJEOSA-N |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2F)[C@H](C)N.Cl |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)C(C)N.Cl |
Origin of Product |
United States |
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